2-[(2H-1,3-benzodioxol-5-yl)methyl]-8-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
This compound belongs to the [1,2,4]triazolo[4,3-a]pyridine sulfonamide class, characterized by a fused triazole-pyridine core with a sulfonamide group at position 8 and a benzodioxolylmethyl substituent at position 2.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-8-pyrrolidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S/c23-18-21-9-3-4-16(28(24,25)20-7-1-2-8-20)17(21)19-22(18)11-13-5-6-14-15(10-13)27-12-26-14/h3-6,9-10H,1-2,7-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJDXLGVFAUKME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CN3C2=NN(C3=O)CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2H-1,3-benzodioxol-5-yl)methyl]-8-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps, including the formation of the cyclobutyl ring, introduction of the allylamino group, and coupling with the benzamide moiety. Common synthetic routes may involve:
Cyclobutyl Ring Formation: This can be achieved through cyclization reactions using appropriate precursors under controlled conditions.
Introduction of Allylamino Group: This step may involve nucleophilic substitution reactions where an allylamine is introduced to the cyclobutyl ring.
Coupling with Benzamide Moiety: The final step involves coupling the intermediate with a benzamide derivative, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(2H-1,3-benzodioxol-5-yl)methyl]-8-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The allylamino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl and benzamide moieties can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazolo-pyridines exhibit significant antimicrobial properties. For instance, compounds with similar structures have been shown to inhibit bacterial growth effectively. The presence of the benzodioxole moiety may enhance the compound's interaction with microbial targets due to its electron-rich nature .
Anti-inflammatory Effects
Studies have demonstrated that triazolo-pyridine derivatives can modulate inflammatory pathways. The compound's ability to inhibit matrix metalloproteinases (MMPs) suggests potential applications in treating inflammatory diseases . Specific assays have shown that such compounds can reduce MMP-2 and MMP-9 activity, which are crucial in inflammation and tissue remodeling .
Anticancer Properties
There is growing interest in the anticancer potential of triazole-containing compounds. Certain derivatives have been evaluated for their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways related to cell survival and proliferation .
Neurological Applications
The compound may also have implications in neurology. Some studies suggest that triazolo-pyridines can act as acetylcholinesterase inhibitors, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's. Research into similar compounds indicates their ability to cross the blood-brain barrier and exert neuroprotective effects .
Case Study 1: Antimicrobial Evaluation
A study involving a series of triazolo-pyridine derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The synthesized compounds were subjected to Minimum Inhibitory Concentration (MIC) tests, revealing potent activity comparable to standard antibiotics .
Case Study 2: Anti-inflammatory Mechanism
In vitro studies on the anti-inflammatory effects of triazolo-pyridine derivatives showed a marked reduction in pro-inflammatory cytokine levels in activated macrophages. This was attributed to the inhibition of NF-kB signaling pathways, highlighting the therapeutic potential for chronic inflammatory conditions .
Case Study 3: Anticancer Activity
A derivative of this compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range. The study indicated that these compounds could disrupt cancer cell cycle progression and promote apoptosis through intrinsic pathways .
Mechanism of Action
The mechanism of action of 2-[(2H-1,3-benzodioxol-5-yl)methyl]-8-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets. The allylamino group may interact with enzymes or receptors, modulating their activity. The cyclobutyl and benzamide moieties can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound shares a common [1,2,4]triazolo[4,3-a]pyridine scaffold with derivatives reported in recent synthetic studies. Key structural variations among analogs lie in the substituents at positions 2 and 8 (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations:
Position 2 Substituents: The benzodioxolylmethyl group (shared with 13b) likely enhances membrane permeability compared to halogenated benzyl groups (e.g., 13c, 13d). The electron-rich benzodioxole may also improve binding to aromatic residues in biological targets .
Position 8 Sulfonamide Groups: Pyrrolidine vs. Piperidine: The 5-membered pyrrolidine ring in the target compound may confer greater conformational flexibility and reduced steric bulk compared to the 6-membered piperidine ring in 13b and 13c. This could improve binding pocket compatibility in enzymes like Plasmodium kinases .
Synthetic Methodology :
- All analogs, including the target compound, are synthesized via General Procedure H , involving nucleophilic substitution at position 2 using benzyl chloride derivatives and pre-functionalized sulfonamide intermediates .
Computational and Experimental Insights
While biological activity data for the target compound are absent in the provided evidence, structural analogs like 13b–13e were synthesized for antimalarial screening. The use of AutoDock Vina () could theoretically predict binding modes to targets such as Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a common antimalarial drug target. Pyrrolidine sulfonamides may exhibit improved docking scores due to optimized steric compatibility with hydrophobic enzyme pockets .
Biological Activity
The compound 2-[(2H-1,3-benzodioxol-5-yl)methyl]-8-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one (CAS Number: 1251584-40-3) has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 402.4 g/mol. The structure features a triazolo-pyridine core substituted with a benzodioxole and a pyrrolidine sulfonyl group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N4O5S |
| Molecular Weight | 402.4 g/mol |
| CAS Number | 1251584-40-3 |
Antitumor Activity
Recent studies have indicated that derivatives of triazolo-pyridine compounds exhibit significant antitumor activities. For example, compounds similar to the one have shown inhibitory effects against various cancer cell lines by targeting specific kinases involved in tumor growth. The mechanism often involves the inhibition of BRAF(V600E) and EGFR pathways, which are critical in many cancers .
Anti-inflammatory Properties
The compound has also demonstrated anti-inflammatory effects in preclinical models. Research indicates that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential therapeutic role in conditions characterized by chronic inflammation .
Antimicrobial Activity
Preliminary evaluations suggest that the compound exhibits antimicrobial properties against several pathogenic bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways within the pathogens .
Case Studies and Research Findings
- Antitumor Efficacy : A study conducted on a series of triazolo-pyridine derivatives showed that modifications at specific positions significantly enhanced their cytotoxicity against breast cancer cell lines. The most potent compounds were further evaluated for their ability to induce apoptosis in cancer cells, demonstrating a promising therapeutic index .
- Inflammation Model : In vivo studies using murine models of arthritis revealed that administration of the compound resulted in reduced paw swelling and joint damage. Histological analysis confirmed decreased infiltration of inflammatory cells in treated animals compared to controls .
- Antimicrobial Testing : A recent investigation into the antimicrobial activity of related compounds found that they effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low micromolar concentrations. This suggests potential applications in treating bacterial infections resistant to conventional antibiotics .
Q & A
Basic Research Questions
Q. What are the key steps to optimize the synthesis of 2-[(2H-1,3-benzodioxol-5-yl)methyl]-8-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one?
- Methodology : Begin with refluxing precursors (e.g., benzodioxole derivatives and pyrrolidine sulfonyl intermediates) in ethanol or DMF/EtOH mixtures under nitrogen to minimize side reactions. Monitor reaction progress via TLC or HPLC. Purify the crude product using recrystallization (e.g., DMF-EtOH 1:1) or column chromatography with silica gel and gradient elution (hexane/ethyl acetate) . Validate purity via melting point analysis and HPLC (e.g., ammonium acetate buffer at pH 6.5 for ionizable groups) .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular formula verification. Confirm stereochemistry and functional groups via - and -NMR (e.g., CDCl₃ or DMSO-d₆ solvents). Assign peaks by comparing with analogous triazolo-pyridinone derivatives (e.g., δ 8.61–8.37 ppm for pyridine protons, δ 4.43 ppm for pyrrolidine CH₂ groups) . Complement with FT-IR to identify sulfonyl (S=O, ~1350 cm⁻¹) and benzodioxole (C-O-C, ~1250 cm⁻¹) stretches .
Q. How to design initial biological screening assays for this compound?
- Methodology : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the triazolo-pyridinone core’s potential bioactivity. Use fluorogenic substrates or ADP-Glo™ kits for high-throughput screening. Include positive controls (e.g., staurosporine for kinases) and validate hits via dose-response curves (IC₅₀ determination). For cytotoxicity, employ MTT assays on HEK-293 or HepG2 cell lines .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data for structurally related triazolo-pyridinones?
- Methodology : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Analyze batch-specific impurities (e.g., residual solvents or diastereomers) via LC-MS and quantify their impact using spiked recovery experiments. Apply multivariate statistical models (e.g., PCA) to correlate structural variations (e.g., substituents on the benzodioxole ring) with activity discrepancies .
Q. What strategies enable selective functionalization of the pyrrolidine sulfonyl group?
- Methodology : Protect the benzodioxole methyl group with TBSCl before sulfonylation. Optimize reaction conditions (e.g., DCM as solvent, 0°C to room temperature) to avoid over-sulfonylation. Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for late-stage diversification of the pyrrolidine ring. Confirm regioselectivity via NOESY NMR or X-ray crystallography .
Q. How to assess environmental stability and degradation pathways of this compound?
- Methodology : Conduct abiotic degradation studies under simulated sunlight (UV-Vis irradiation) and varying pH (4–10). Monitor degradation products via UPLC-QTOF-MS and identify key transformation products (e.g., sulfonic acid derivatives). For biotic degradation, use OECD 301F respirometry tests with activated sludge. Apply QSAR models to predict ecotoxicity of metabolites .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in analogs?
- Methodology : Use fractional factorial designs to systematically vary substituents (e.g., benzodioxole methyl vs. ethyl, pyrrolidine vs. piperidine sulfonyl). Synthesize 10–15 analogs and test against a panel of 3–5 related targets (e.g., PDE inhibitors, serotonin receptors). Apply Free-Wilson or Hansch analysis to quantify contributions of substituents to activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
